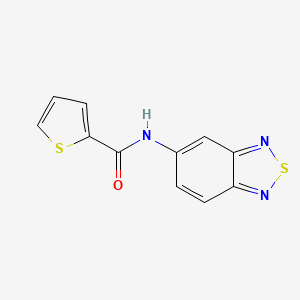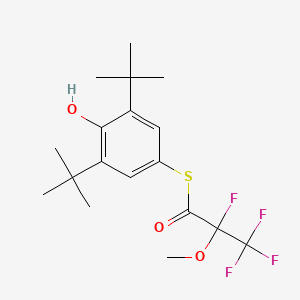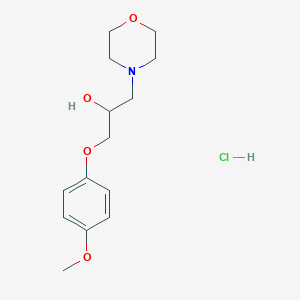
N-2,1,3-benzothiadiazol-5-yl-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-2,1,3-benzothiadiazol-5-yl-2-thiophenecarboxamide, also known as BTCA, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. BTCA is a heterocyclic compound that contains a benzothiadiazole ring and a thiophene ring. It has a molecular formula of C11H6N2O2S2 and a molecular weight of 266.31 g/mol.
科学的研究の応用
N-2,1,3-benzothiadiazol-5-yl-2-thiophenecarboxamide has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and photovoltaics. It has been shown to exhibit excellent charge transport properties, making it a promising candidate for use in organic field-effect transistors and organic solar cells. This compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
作用機序
The mechanism of action of N-2,1,3-benzothiadiazol-5-yl-2-thiophenecarboxamide is not fully understood. However, it has been suggested that it may interact with cellular targets involved in oxidative stress and inflammation, such as nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2). This compound has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit antioxidant and anti-inflammatory properties in various in vitro and in vivo studies. It has been shown to reduce the production of reactive oxygen species (ROS) and inhibit the expression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to inhibit the proliferation of cancer cells in vitro.
実験室実験の利点と制限
One of the main advantages of N-2,1,3-benzothiadiazol-5-yl-2-thiophenecarboxamide is its ease of synthesis, which makes it readily available for use in scientific research. It also exhibits good stability and solubility in various solvents. However, one of the limitations of this compound is its low bioavailability, which may limit its effectiveness in vivo. Additionally, more studies are needed to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on N-2,1,3-benzothiadiazol-5-yl-2-thiophenecarboxamide. One area of interest is its potential use as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Further studies are needed to determine its efficacy and safety in vivo. Another area of interest is its potential use as a fluorescent probe for the detection of metal ions in biological systems. More studies are needed to optimize its properties and sensitivity for this application. Additionally, this compound may have potential applications in the field of organic electronics and optoelectronics, and further studies are needed to fully explore its potential in these areas.
合成法
The synthesis of N-2,1,3-benzothiadiazol-5-yl-2-thiophenecarboxamide can be achieved through a multistep process. The first step involves the preparation of 2-amino-5-nitrothiophene, which is then converted to 2-amino-5-nitrobenzothiazole. The second step involves the reduction of the nitro group to an amino group, followed by the acylation of the amino group with a carboxylic acid derivative to obtain this compound.
特性
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3OS2/c15-11(10-2-1-5-16-10)12-7-3-4-8-9(6-7)14-17-13-8/h1-6H,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJZGOHIGJSGJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC3=NSN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]carbonyl}piperidin-4-yl)methyl]pyrrolidin-2-one](/img/structure/B5371548.png)
![N-(6-chloro-3-pyridazinyl)-4-{[(1-naphthylamino)carbonyl]amino}benzenesulfonamide](/img/structure/B5371565.png)
![N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-4-methyl-3-nitrobenzohydrazide](/img/structure/B5371573.png)
![2-[2-(3-bromo-5-chloro-2-methoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5371576.png)
![N~4~-{4-[(cyclohexylamino)sulfonyl]phenyl}-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5371580.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5371598.png)

![{1-[(2,6,8-trimethylquinolin-4-yl)carbonyl]-1,4-diazepan-6-yl}acetic acid](/img/structure/B5371612.png)


![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5371630.png)

![N-({[6-(4-morpholinyl)-4-pyrimidinyl]amino}carbonyl)benzamide](/img/structure/B5371642.png)
![methyl 2-{[2-cyano-3-(2-methyl-1H-indol-3-yl)acryloyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5371647.png)